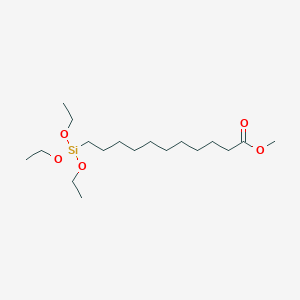
Methyl 11-(triethoxysilyl)undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-(triethoxysilyl)undecanoate, also known as MTU, is an organosilicon compound that has been widely used in a variety of scientific research and industrial applications. MTU is a derivative of the silane family, which is a class of compounds that contain silicon, oxygen and hydrogen atoms. MTU has been found to be a useful material for a range of applications due to its unique properties, such as its low volatility, low toxicity, and low reactivity.
Wissenschaftliche Forschungsanwendungen
Methyl 11-(triethoxysilyl)undecanoate has been used in a variety of scientific research applications, such as in biochemistry, material science, and nanotechnology. In biochemistry, Methyl 11-(triethoxysilyl)undecanoate has been used in the study of enzyme kinetics, as well as in the study of protein-ligand interactions. In material science, Methyl 11-(triethoxysilyl)undecanoate has been used as a precursor for the synthesis of hybrid organic-inorganic materials. In nanotechnology, Methyl 11-(triethoxysilyl)undecanoate has been used to create nanostructures, such as nanowires and nanotubes.
Wirkmechanismus
The mechanism of action of Methyl 11-(triethoxysilyl)undecanoate is not fully understood. However, it is known that Methyl 11-(triethoxysilyl)undecanoate is a hydrophobic molecule, meaning that it is not readily soluble in water. This property allows Methyl 11-(triethoxysilyl)undecanoate to interact with proteins and other molecules in aqueous solutions, which can lead to changes in the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 11-(triethoxysilyl)undecanoate are not fully understood. However, it is known that Methyl 11-(triethoxysilyl)undecanoate can interact with proteins and other molecules in aqueous solutions, which can lead to changes in the structure and function of these molecules. In addition, Methyl 11-(triethoxysilyl)undecanoate has been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the production of inflammatory molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using Methyl 11-(triethoxysilyl)undecanoate in lab experiments is that it is a relatively non-toxic and non-volatile material. This makes it an ideal material for use in a variety of laboratory studies. Additionally, Methyl 11-(triethoxysilyl)undecanoate is relatively inexpensive and easy to obtain. The main limitation of using Methyl 11-(triethoxysilyl)undecanoate in lab experiments is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
In the future, Methyl 11-(triethoxysilyl)undecanoate could be used in a variety of applications, such as in the development of new materials, in the study of enzyme kinetics, and in the study of protein-ligand interactions. Additionally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new drugs, as well as in the development of new nanostructures. Additionally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new catalysts and in the study of enzyme inhibition. Finally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new sensors and in the study of biochemical and physiological processes.
Synthesemethoden
Methyl 11-(triethoxysilyl)undecanoate is synthesized by a process known as the hydrolysis of a silane. In this process, a silane molecule is reacted with a base, such as sodium hydroxide, to produce an alkoxysilane. This alkoxysilane is then reacted with a carboxylic acid, such as undecanoic acid, to produce Methyl 11-(triethoxysilyl)undecanoate. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm.
Eigenschaften
IUPAC Name |
methyl 11-triethoxysilylundecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5Si/c1-5-21-24(22-6-2,23-7-3)17-15-13-11-9-8-10-12-14-16-18(19)20-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWFSWOUMTYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)OC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 11-(triethoxysilyl)undecanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

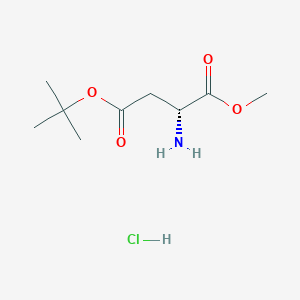
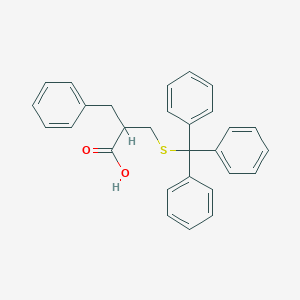
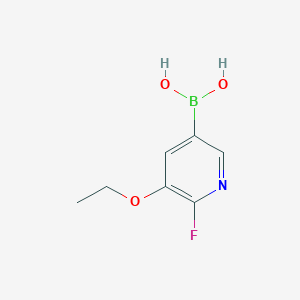
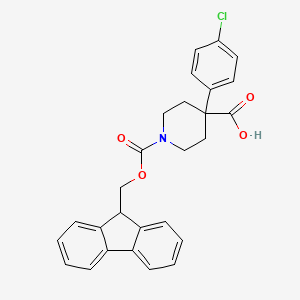
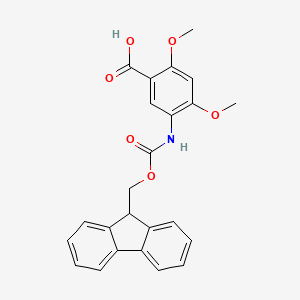
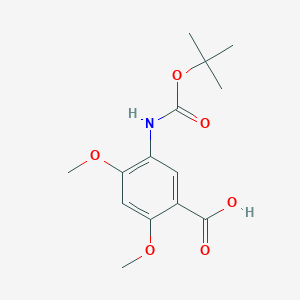
![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
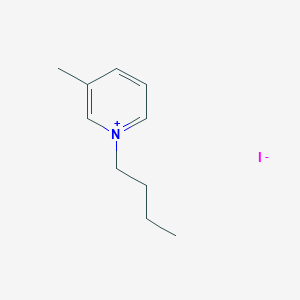
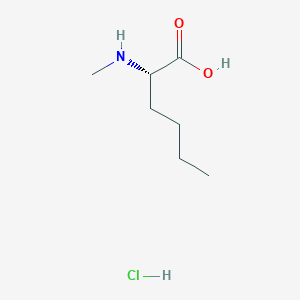
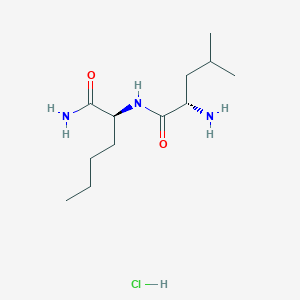
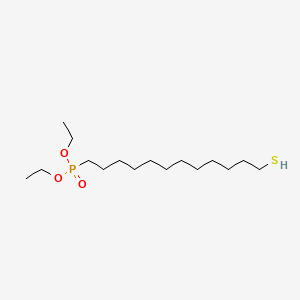
![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)
![(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95%](/img/structure/B6342920.png)